molecular formula C16H15N3O3 B2848174 Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate CAS No. 1797869-73-8

Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate

Cat. No. B2848174
CAS RN: 1797869-73-8
M. Wt: 297.314
InChI Key: NFLOEHQLDVOABB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are important in nucleic acids (DNA and RNA), where they pair with purines. In DNA, the purine adenine bonds to the pyrimidine thymine and the purine guanine bonds to the pyrimidine cytosine .


Synthesis Analysis

Pyrimidine derivatives can be synthesized from various precursors. For example, proceeding from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization, 4-amino-substituted pyrimidines were synthesized .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure of this particular compound .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can vary widely and depend on the specific compound and conditions. For example, one study describes the synthesis of 4-amino-substituted pyrimidines from certain precursors through chlorination, amination, and heterocyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For example, the compound 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a molecular weight of 149.2 and is a solid at room temperature .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. For example, the compound 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is classified as a combustible solid and has various hazard statements associated with it .

Future Directions

The future directions for research on pyrimidine derivatives could involve further exploration of their biological activity and potential applications in medicine. For example, some pyrimidine derivatives have shown promise as potential therapeutic agents .

properties

IUPAC Name

methyl 2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16(21)13-5-3-2-4-12(13)15(20)19-7-6-14-11(9-19)8-17-10-18-14/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLOEHQLDVOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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